1-Benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline
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Overview
Description
1-Benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline is a complex organic compound belonging to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline moiety, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the isoquinoline derivative with phenylhydrazine under reflux conditions.
Substitution Reactions: Various substituents, such as methoxy and benzyl groups, are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
1-Benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share a similar core structure but differ in their substituents and biological activities.
Isoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline analogs have similar core structures but different substituents and pharmacological properties.
Pyrazoloquinolines: These compounds have a fused pyrazole and quinoline ring system, with varying substituents that affect their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O3/c1-36-24-16-10-13-22(18-24)31-26-20-29(38-3)28(37-2)19-25(26)30-27(17-21-11-6-4-7-12-21)34-35(32(30)33-31)23-14-8-5-9-15-23/h4-16,18-20H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDOMFMIFBFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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